molecular formula C5H8ClN3 B1649702 3-(Chloromethyl)-1,5-dimethyl-1,2,4-triazole CAS No. 1034197-73-3

3-(Chloromethyl)-1,5-dimethyl-1,2,4-triazole

Cat. No. B1649702
CAS RN: 1034197-73-3
M. Wt: 145.59
InChI Key: GZLGNMIQDXMTOW-UHFFFAOYSA-N
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Description

Chloromethyl compounds are often used in organic synthesis. For example, Chloromethane, also known as methyl chloride, is an organic compound with the chemical formula CH3Cl . It is a colorless, sweet-smelling, flammable gas and is a crucial reagent in industrial chemistry .


Synthesis Analysis

The synthesis of chloromethyl compounds can vary depending on the specific compound. For example, a synthetic method of 3-(chloromethyl)pyridine hydrochloride involves several steps including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .


Chemical Reactions Analysis

Chloromethyl compounds can participate in various chemical reactions. For instance, Chloromethane can react with silicon to form various compounds such as dimethyldichlorosilane, trimethylsilyl chloride, and methyltrichlorosilane .


Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can vary. For example, Chloromethane is a colorless gas with a faint, sweet odor. It has a melting point of -97.4 °C and a boiling point of -23.8 °C .

Safety And Hazards

Chloromethyl compounds can pose various safety hazards. For example, Benzyl chloride is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and is toxic if inhaled .

properties

IUPAC Name

3-(chloromethyl)-1,5-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-4-7-5(3-6)8-9(4)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLGNMIQDXMTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243690
Record name 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole

CAS RN

1034197-73-3
Record name 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034197-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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